Cas no 2247103-96-2 (5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride)

5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2247103-96-2
- EN300-6493372
- 5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
- 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
-
- Inchi: 1S/C8H8BrFO4S/c1-13-5-14-7-3-2-6(9)4-8(7)15(10,11)12/h2-4H,5H2,1H3
- InChI Key: LGYPRDZJVQYGSJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)S(=O)(=O)F)OCOC
Computed Properties
- Exact Mass: 297.93107g/mol
- Monoisotopic Mass: 297.93107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 2.3
5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493372-0.25g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 0.25g |
$1065.0 | 2023-05-31 | ||
Enamine | EN300-6493372-0.05g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 0.05g |
$972.0 | 2023-05-31 | ||
Enamine | EN300-6493372-10.0g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-6493372-0.5g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 0.5g |
$1111.0 | 2023-05-31 | ||
Enamine | EN300-6493372-5.0g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-6493372-1.0g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-6493372-0.1g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 0.1g |
$1019.0 | 2023-05-31 | ||
Enamine | EN300-6493372-2.5g |
5-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-96-2 | 2.5g |
$2268.0 | 2023-05-31 |
5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Related Literature
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride: A Comprehensive Overview
5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS No. 2247103-96-2) is a highly specialized organic compound with significant applications in the field of chemical synthesis and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a methoxymethoxy group at the 2-position, and a sulfonyl fluoride group at the 1-position of the benzene ring. The combination of these functional groups makes it a versatile building block for various chemical reactions and molecular modifications.
The sulfonyl fluoride group in this compound is particularly notable for its reactivity and versatility in organic synthesis. It can act as an electrophilic agent in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. Recent studies have highlighted its potential in the development of novel pharmaceutical agents, where precise control over molecular structure is crucial for achieving desired pharmacokinetic properties.
The methoxymethoxy substituent at the 2-position introduces additional complexity to the molecule, enhancing its reactivity and selectivity in certain reaction conditions. This group can participate in various protective and deprotective strategies, which are essential in multi-step organic syntheses. Its ability to undergo cleavage under specific conditions makes it a valuable tool for controlling reaction pathways and achieving high yields of target compounds.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity patterns of 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which has been instrumental in predicting its behavior in different chemical environments. These studies have also facilitated the design of more efficient synthetic routes for this compound, reducing production costs and improving scalability.
In terms of applications, 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride has found significant use in the synthesis of advanced materials, such as high-performance polymers and specialty coatings. Its ability to undergo controlled polymerization under specific conditions has made it a key component in developing materials with tailored mechanical and thermal properties.
Moreover, this compound has been explored as a precursor for bioactive molecules, particularly in drug discovery programs targeting complex biological systems. Its unique combination of functional groups allows for the creation of molecules with intricate architectures that can interact with specific biological targets with high precision.
Recent research has also focused on the environmental impact of 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride and its degradation products. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in the environment. This information is critical for ensuring its safe handling and disposal in industrial settings.
In conclusion, 5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS No. 2247103-96-2) is a multifaceted compound with a wide range of applications across various fields of chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike, driving innovation and advancing our understanding of complex chemical systems.
2247103-96-2 (5-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride) Related Products
- 75176-37-3(Zofenoprilat)
- 2229646-44-8(4-(adamantan-1-yl)but-2-en-1-amine)
- 1220030-16-9(2-2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl-piperidine hydrochloride)
- 2170129-90-3((2,2-difluoropropyl)(methyl)amine hydrochloride)
- 2228338-31-4(2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid)
- 2172032-96-9(2-{1-1-benzyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-4-yl-N-ethylformamido}acetic acid)
- 1526503-60-5(1-(2-methylpyridin-3-yl)cyclopentane-1-carboxylic acid)
- 1142206-55-0(N-(5-Chloro-2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2092836-18-3(CID 125514329)
- 1504201-58-4(2-(1-methyl-1H-indol-2-yl)ethanimidamide)




